molecular formula C11H16ClNO B13710135 3-(3-Methoxy-4-methylphenyl)azetidine Hydrochloride

3-(3-Methoxy-4-methylphenyl)azetidine Hydrochloride

Cat. No.: B13710135
M. Wt: 213.70 g/mol
InChI Key: WDSFGZFRTXRHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxy-4-methylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-4-methylphenyl)azetidine Hydrochloride typically involves the reaction of 3-methoxy-4-methylphenylamine with an appropriate azetidine precursor under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the azetidine ring. The hydrochloride salt is then formed by treating the resulting azetidine compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-4-methylphenyl)azetidine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions with various reagents to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives.

Scientific Research Applications

3-(3-Methoxy-4-methylphenyl)azetidine Hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-4-methylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyphenyl)azetidine Hydrochloride
  • 3-(4-Methoxyphenoxy)azetidine Hydrochloride
  • 3-Methoxyazetidine Hydrochloride

Uniqueness

3-(3-Methoxy-4-methylphenyl)azetidine Hydrochloride is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar azetidine derivatives and may confer specific properties and applications.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

3-(3-methoxy-4-methylphenyl)azetidine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-8-3-4-9(5-11(8)13-2)10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H

InChI Key

WDSFGZFRTXRHBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CNC2)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.